molecular formula C12H9N3O2 B1313181 6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol CAS No. 34771-39-6

6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol

Cat. No. B1313181
CAS RN: 34771-39-6
M. Wt: 227.22 g/mol
InChI Key: SHQYZHCVGVXICO-UHFFFAOYSA-N
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Description

6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol is a chemical compound with the CAS Number: 34771-39-6 . It has a molecular weight of 227.22 . The IUPAC name for this compound is 6-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione .


Synthesis Analysis

The synthesis of pyrrolo[3,2-d]pyrimidine derivatives has been reported in various studies . For instance, a novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues were synthesized as potential inhibitors against PARP-1 .


Molecular Structure Analysis

The molecular structure of 6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol consists of a pyrimidine ring fused with a pyrrole ring . The pyrimidine ring is a six-membered heterocyclic compound containing two nitrogen atoms at the 1st and 3rd positions .


Physical And Chemical Properties Analysis

6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol is a white powder . The compound should be stored in a refrigerator .

Scientific Research Applications

Antitumor Agents

Application

Pyrrolo[2,3-d]pyrimidine derivatives have shown potential as antitumor agents. They can inhibit various kinases, which play crucial roles in cell proliferation and survival.

Method

The compounds were synthesized and their cytotoxic effects were evaluated against different cancer cell lines. The most potent inhibitor was identified based on its IC50 values.

Results

Compound 5k emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values ranging from 40 to 204 nM, comparable to the well-known TKI sunitinib (IC50 = 261 nM). It was also found to induce cell cycle arrest and apoptosis in HepG2 cells .

Antimicrobial Agents

Field

Medicinal Chemistry, Microbiology

Application

Pyrrolo[2,3-d]pyrimidine derivatives have been synthesized for their antimicrobial properties. They have shown effectiveness against various pathogenic microorganisms.

Method

The compounds were synthesized and their antimicrobial effects were evaluated against various bacterial and fungal strains.

Results

Several derivatives exhibited promising activity against microbial strains .

Anti-Inflammatory Agents

Field

Medicinal Chemistry, Immunology

Application

Pyrrolo[2,3-d]pyrimidine derivatives have shown potential as anti-inflammatory agents. They can inhibit various enzymes and pathways involved in the inflammatory response.

Method

The compounds were synthesized and their anti-inflammatory effects were evaluated in various in vitro and in vivo models.

Results

Several derivatives exhibited promising anti-inflammatory activity .

Antiviral Agents

Field

Medicinal Chemistry, Virology

Application

Pyrrolo[2,3-d]pyrimidine derivatives have shown potential as antiviral agents. They can inhibit various enzymes and pathways involved in viral replication.

Method

The compounds were synthesized and their antiviral effects were evaluated against various viruses in vitro.

Results

Several derivatives exhibited promising antiviral activity .

Safety And Hazards

The safety information for 6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 .

properties

IUPAC Name

6-phenyl-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c16-11-10-9(14-12(17)15-11)6-8(13-10)7-4-2-1-3-5-7/h1-6,13H,(H2,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQYZHCVGVXICO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C(=O)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10441440
Record name 6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol

CAS RN

34771-39-6
Record name 6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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